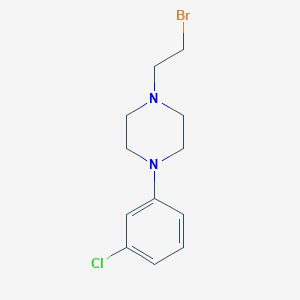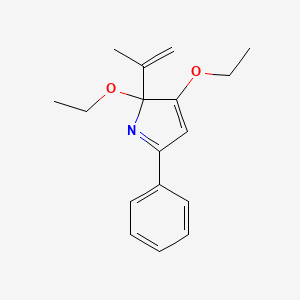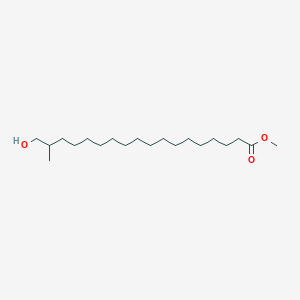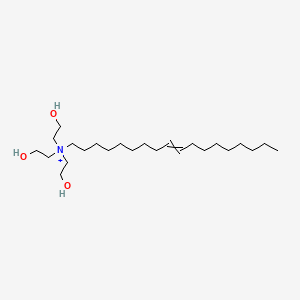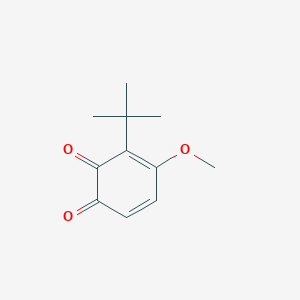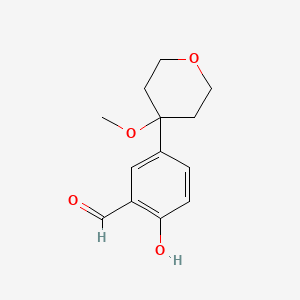
2-Hydroxy-5-(4-methoxyoxan-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(4-methoxyoxan-4-yl)benzaldehyde is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol. This compound is characterized by a benzaldehyde core with a hydroxyl group at the second position and a methoxyoxan-4-yl group at the fifth position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(4-methoxyoxan-4-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzaldehyde (salicylaldehyde) and 4-methoxyoxan-4-yl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-50°C) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(4-methoxyoxan-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: 2-Hydroxy-5-(4-methoxyoxan-4-yl)benzoic acid
Reduction: 2-Hydroxy-5-(4-methoxyoxan-4-yl)benzyl alcohol
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-5-(4-methoxyoxan-4-yl)benzaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-(4-methoxyoxan-4-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of specific enzymes or receptors, interfering with their normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-Hydroxybenzaldehyde (Salicylaldehyde)
4-Methoxybenzaldehyde
2-Hydroxy-5-methylbenzaldehyde
2-Hydroxy-5-phenylbenzaldehyde
Properties
CAS No. |
144615-41-8 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-hydroxy-5-(4-methoxyoxan-4-yl)benzaldehyde |
InChI |
InChI=1S/C13H16O4/c1-16-13(4-6-17-7-5-13)11-2-3-12(15)10(8-11)9-14/h2-3,8-9,15H,4-7H2,1H3 |
InChI Key |
JNCFEFXIEJWTQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOCC1)C2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


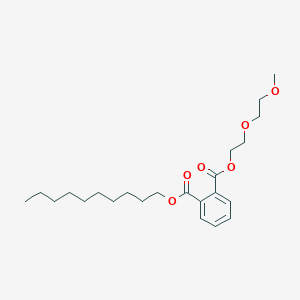
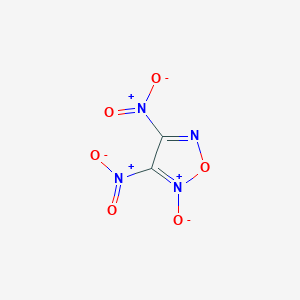
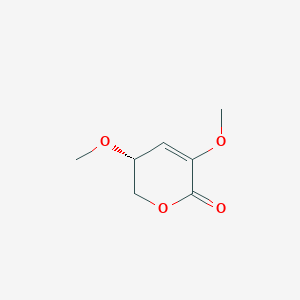
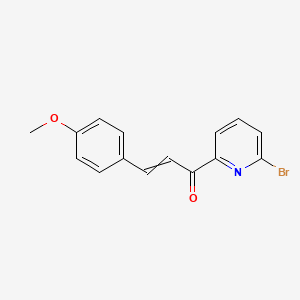
![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
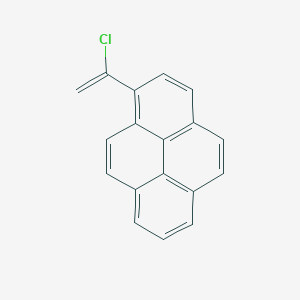
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
